N-cyclopentyl-3-phenylpropanamide is an organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a phenylpropanamide backbone. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. This compound is classified as an amide, a functional group characterized by the presence of a carbonyl group () directly attached to a nitrogen atom.
N-cyclopentyl-3-phenylpropanamide can be sourced from chemical suppliers and is often utilized in research settings. It falls under the broader category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The specific classification of this compound can also relate to its structural features, making it a candidate for further studies in pharmacology and organic chemistry.
The synthesis of N-cyclopentyl-3-phenylpropanamide typically involves the reaction of cyclopentylamine with 3-phenylpropanoyl chloride. This reaction is generally conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The following steps outline the synthesis process:
In industrial applications, continuous flow reactors and automated systems may enhance production efficiency and yield.
The molecular structure of N-cyclopentyl-3-phenylpropanamide can be represented as follows:
InChI=1S/C15H21NO/c1-12(13-7-3-2-4-8-13)11-15(17)16-14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17)The structure comprises:
This configuration contributes to its chemical properties and potential biological activity.
N-cyclopentyl-3-phenylpropanamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
N-cyclopentyl-3-phenylpropanamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various chemical environments.
N-cyclopentyl-3-phenylpropanamide has diverse applications across several scientific disciplines:
This compound's versatility underscores its significance in both academic research and industrial applications.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8